molecular formula C18H18N2O2 B2452231 5-ethyl-2-{[(quinolin-8-yl)amino]methylidene}cyclohexane-1,3-dione CAS No. 1020251-82-4

5-ethyl-2-{[(quinolin-8-yl)amino]methylidene}cyclohexane-1,3-dione

Cat. No.: B2452231
CAS No.: 1020251-82-4
M. Wt: 294.354
InChI Key: DEPDUWUGZNNJJO-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-2-{[(quinolin-8-yl)amino]methylidene}cyclohexane-1,3-dione is a complex organic compound with a unique structure that combines a cyclohexane ring with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-{[(quinolin-8-yl)amino]methylidene}cyclohexane-1,3-dione typically involves the condensation of 8-aminoquinoline with 5-ethyl-1,3-cyclohexanedione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-{[(quinolin-8-yl)amino]methylidene}cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or cyclohexane ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

5-ethyl-2-{[(quinolin-8-yl)amino]methylidene}cyclohexane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethyl-2-{[(quinolin-8-yl)amino]methylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with cellular signaling and replication.

Comparison with Similar Compounds

Similar Compounds

    2-((8-Quinolylamino)methylene)cyclohexane-1,3-dione: Lacks the ethyl group at the 5-position.

    5-Methyl-2-((8-quinolylamino)methylene)cyclohexane-1,3-dione: Has a methyl group instead of an ethyl group at the 5-position.

    5-Phenyl-2-((8-quinolylamino)methylene)cyclohexane-1,3-dione: Contains a phenyl group at the 5-position.

Uniqueness

The presence of the ethyl group at the 5-position in 5-ethyl-2-{[(quinolin-8-yl)amino]methylidene}cyclohexane-1,3-dione imparts unique chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-ethyl-3-hydroxy-2-(quinolin-8-yliminomethyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-2-12-9-16(21)14(17(22)10-12)11-20-15-7-3-5-13-6-4-8-19-18(13)15/h3-8,11-12,21H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTJWVDOGMEDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=C(C(=O)C1)C=NC2=CC=CC3=C2N=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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